REACTION_CXSMILES
|
N[C:2]1[S:6][N:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[N:3]=1.[ClH:11].N([O-])=O.[Na+]>O.[Cu]>[Cl:11][C:2]1[S:6][N:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NS1)C(=O)OC
|
Name
|
|
Quantity
|
490 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 hours at the same temperature and for 30 minutes at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |